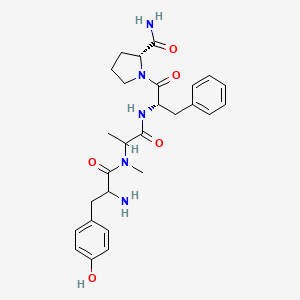

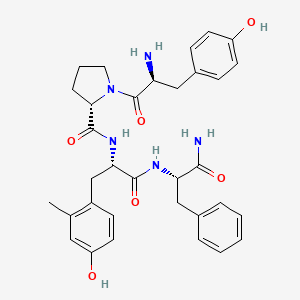

Tyr-Pro-Dmt-Phe-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

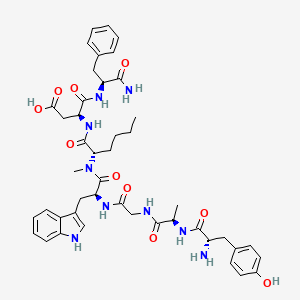

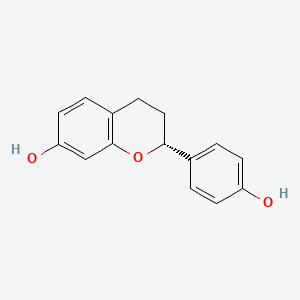

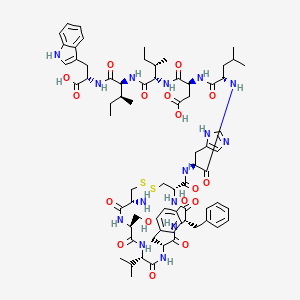

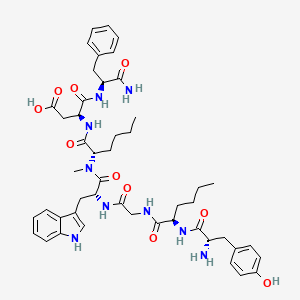

Tyr-Pro-Dmt-Phe-NH2 est un tétrapeptide synthétique composé de tyrosine (Tyr), de proline (Pro), de 2',6'-diméthyltyrosine (Dmt) et de phénylalanine (Phe) avec un groupe amide (NH2) à la terminaison C. Ce composé est connu pour son activité opioïde puissante, en particulier sa forte affinité et sa sélectivité pour le récepteur μ-opioïde. Il s'agit d'un dérivé des endomorphines, qui sont des peptides opioïdes endogènes possédant des propriétés analgésiques significatives.

Méthodes De Préparation

La synthèse du Tyr-Pro-Dmt-Phe-NH2 implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour l'assemblage des peptides. Le processus commence par la fixation de l'acide aminé de terminaison C (Phe-NH2) à une résine solide. La chaîne peptidique est ensuite allongée en ajoutant séquentiellement des acides aminés protégés (Dmt, Pro et Tyr) en utilisant des réactifs de couplage comme le HBTU ou le DIC en présence d'une base telle que le DIPEA. Après l'assemblage de la chaîne peptidique, les groupes protecteurs sont éliminés et le peptide est clivé de la résine à l'aide d'un cocktail de clivage contenant du TFA, de l'eau et des scavengers comme le TIS. Le peptide brut est ensuite purifié en utilisant des techniques telles que la HPLC pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Tyr-Pro-Dmt-Phe-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tyrosine peut être oxydé pour former de la dityrosine ou d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent cibler les liaisons disulfures si présentes dans les versions modifiées du peptide.

Substitution : Le groupe hydroxyle phénolique de la tyrosine peut subir des réactions de substitution avec des électrophiles. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le DTT.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Le composé est utilisé dans des études de liaison aux récepteurs pour comprendre l'interaction entre les peptides et les récepteurs opioïdes.

Médecine : En raison de ses propriétés analgésiques puissantes, il est étudié pour son utilisation potentielle dans la gestion de la douleur et comme agent thérapeutique pour les affections nécessitant une modulation des récepteurs opioïdes.

Mécanisme d'action

This compound exerce ses effets principalement par son interaction avec le récepteur μ-opioïde. Lors de la liaison à ce récepteur, le composé active la voie de signalisation du récepteur couplé aux protéines G (RCPG), ce qui conduit à l'inhibition de l'activité de l'adénylate cyclase, à la réduction des niveaux d'AMPc et à une diminution subséquente de la libération de neurotransmetteurs impliqués dans la transmission de la douleur. Cela se traduit par des effets analgésiques et une modulation de la perception de la douleur .

Applications De Recherche Scientifique

Tyr-Pro-Dmt-Phe-NH2 has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

Biology: The compound is employed in receptor binding studies to understand the interaction between peptides and opioid receptors.

Medicine: Due to its potent analgesic properties, it is investigated for its potential use in pain management and as a therapeutic agent for conditions requiring opioid receptor modulation.

Mécanisme D'action

Tyr-Pro-Dmt-Phe-NH2 exerts its effects primarily through its interaction with the μ-opioid receptor. Upon binding to this receptor, the compound activates the G-protein coupled receptor (GPCR) signaling pathway, leading to the inhibition of adenylate cyclase activity, reduction of cAMP levels, and subsequent decrease in the release of neurotransmitters involved in pain transmission. This results in analgesic effects and modulation of pain perception .

Comparaison Avec Des Composés Similaires

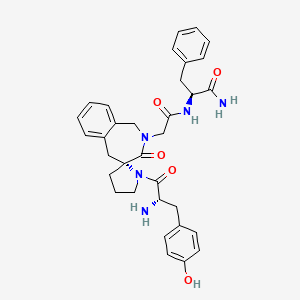

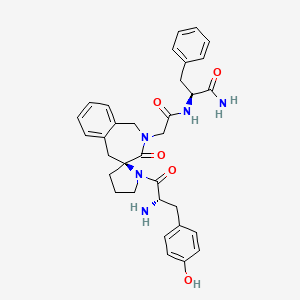

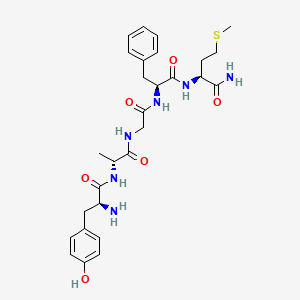

Tyr-Pro-Dmt-Phe-NH2 est similaire à d'autres peptides opioïdes tels que l'endomorphine-1 (Tyr-Pro-Trp-Phe-NH2) et l'endomorphine-2 (Tyr-Pro-Phe-Phe-NH2). la présence de 2',6'-diméthyltyrosine (Dmt) dans this compound améliore son affinité et sa sélectivité pour le récepteur μ-opioïde par rapport à ses analogues. Cette modification améliore également la stabilité du composé et sa résistance à la dégradation enzymatique, ce qui en fait un analgésique plus puissant et plus durable .

Composés similaires

- Endomorphine-1 (Tyr-Pro-Trp-Phe-NH2)

- Endomorphine-2 (Tyr-Pro-Phe-Phe-NH2)

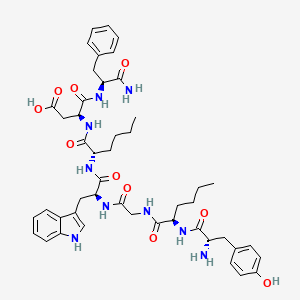

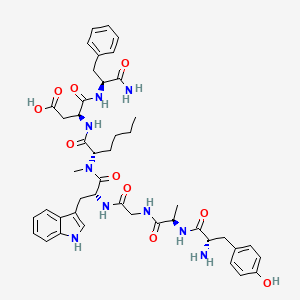

- Dermorphine (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2)

- Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2)

Propriétés

Formule moléculaire |

C33H39N5O6 |

|---|---|

Poids moléculaire |

601.7 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxy-2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H39N5O6/c1-20-16-25(40)14-11-23(20)19-28(31(42)36-27(30(35)41)18-21-6-3-2-4-7-21)37-32(43)29-8-5-15-38(29)33(44)26(34)17-22-9-12-24(39)13-10-22/h2-4,6-7,9-14,16,26-29,39-40H,5,8,15,17-19,34H2,1H3,(H2,35,41)(H,36,42)(H,37,43)/t26-,27-,28-,29-/m0/s1 |

Clé InChI |

NGVFBRDVYVEPFY-DZUOILHNSA-N |

SMILES isomérique |

CC1=C(C=CC(=C1)O)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

SMILES canonique |

CC1=C(C=CC(=C1)O)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[2-(3-Carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B10853544.png)